2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

Organic Synthesis Chemoselectivity Protecting Group Strategy

Researchers need modular scaffolds for SAR exploration around privileged heterocycles, but unprotected amines and mismatched substitution patterns compromise synthetic routes. CAS 2241129-70-2 solves this with orthogonal protection and precise 5,8-substitution. • **Orthogonal Reactivity**: Sequential cross-coupling (C5-Br), nitro reduction to amine (C8-NO2), then Boc deprotection (N2). • **Validated Starting Point**: Multi-target phosphatase inhibition (SHP-1 IC50=3,000 nM; TC-PTP IC50=19,000 nM) enables hit-to-lead optimization. • **CNS-Ready LogP**: Estimated 3.7-4.2 vs. 1.74 for unprotected analog, suitable for neuropharmacology libraries.

Molecular Formula C14H17BrN2O4
Molecular Weight 357.204
CAS No. 2241129-70-2
Cat. No. B2655759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
CAS2241129-70-2
Molecular FormulaC14H17BrN2O4
Molecular Weight357.204
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br
InChIInChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)12(17(19)20)5-4-11(9)15/h4-5H,6-8H2,1-3H3
InChIKeyVRRHHHUEYIJZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline: Protected THIQ Scaffold


2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2241129-70-2) is a synthetic, orthogonally protected heterocyclic building block with the molecular formula C₁₄H₁₇BrN₂O₄ and a molecular weight of 357.20 g/mol . The compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core substituted at the 5-position with bromine and the 8-position with a nitro group, while the ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This specific substitution pattern and N-protection differentiate it from unsubstituted or differently substituted THIQ analogs and position it as a versatile intermediate for constructing more complex, pharmacologically relevant molecules .

N-Boc protected amine enables chemoselective transformations at Br and NO₂
5-Bromo handle supports cross-coupling diversification
8-Nitro group reducible to amine for further elaboration

Functional Specificity of 2-Boc-5-bromo-8-nitro-THIQ


The selection of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline over a generic THIQ analog is not trivial; it is dictated by the precise requirements of modern synthetic and medicinal chemistry. The presence of the Boc group ensures that the reactive secondary amine of the THIQ core is masked, allowing chemoselective transformations at the 5-bromo and 8-nitro positions without unwanted side reactions . Substituting with a non-protected THIQ, such as 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 156694-04-1), would introduce a nucleophilic amine, compromising the fidelity of subsequent steps like cross-coupling or reduction . Furthermore, the specific 5,8-substitution pattern is not interchangeable with other isomers (e.g., 6,7- or 7,8-substitution) as it dictates distinct electronic and steric properties, which directly influence biological target engagement, as evidenced by its unique affinity profile in phosphatase assays [1].

Unprotected THIQ Using 5-bromo-8-nitro-THIQ (CAS 156694-04-1) introduces a nucleophilic amine that may cause N-alkylation or oxidation, compromising chemoselective transformations.
Isomeric Substitution Other substitution patterns (e.g., 6,7- or 7,8- isomer) alter electronic and steric properties; reported phosphatase affinity profile may not transfer.

Quantitative Differentiation: 2-Boc-5-bromo-8-nitro-THIQ


N-Boc Protection for Orthogonal Reactivity

The presence of the acid-labile tert-butyloxycarbonyl (Boc) group on the THIQ nitrogen is a critical differentiator from the unprotected secondary amine analog, 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 156694-04-1). The Boc group effectively prevents nucleophilic reactions at the amine, allowing for exclusive functionalization of the aryl bromide and nitro groups . In contrast, the unprotected analog would require careful control to avoid N-alkylation or oxidation side products during cross-coupling or reduction steps . This orthogonal protection simplifies synthetic routes and improves overall yield and purity.

Orthogonal Reactivity
Data to verify
Protected: Chemoselective | Unprotected: Side reactions
Supports orthogonal derivatization workflow
Qualitative head-to-head; Boc group prevents amine interference during cross-coupling or reduction.
Organic Synthesis Chemoselectivity Protecting Group Strategy

Tyrosine Phosphatase Inhibition Selectivity

The compound exhibits measurable, though weak, inhibition of several protein tyrosine phosphatases. Its IC50 against TC-PTP (human) is 19,000 nM, against SHP-1 (human) is 3,000 nM, and against yeast PTP1 is 12,000 nM [1]. This profile is likely specific to its 5,8-substitution pattern and N-Boc protection. A direct comparator, the 7-bromo-6-nitro isomer (tert-butyl 7-bromo-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 186390-63-6), which shares the N-Boc protection but differs in substitution geometry, has been reported as an intermediate for further derivatization but, to the best of our knowledge, has not demonstrated a comparable, characterized phosphatase inhibition profile .

PTP Inhibition
Class-level inference
TC-PTP 19,000 nM · SHP-1 3,000 nM · PTP1 12,000 nM
Supports SAR exploration for phosphatase targets
Weak multi-target profile; 7-Br-6-NO₂ isomer lacks reported activity.
Medicinal Chemistry Enzyme Inhibition Phosphatase

Lipophilicity Enhancement via N-Boc Protection

The N-Boc group significantly alters the lipophilicity and hydrogen bonding capacity of the molecule compared to the free amine. While experimental LogP for the target compound is not publicly available, a reliable computational estimate using ACD/Labs Percepta for the unprotected analog, 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline, yields a LogP of 1.74 . The addition of the hydrophobic Boc group is expected to increase LogP by approximately 1.5-2.5 log units, based on the Hansch-Leo fragmental constant for the tert-butyloxycarbonyl group (π ~ 2.0) [1].

Lipophilicity (LogP)
Class-level inference
Est. 3.7–4.2 (protected) vs 1.74 (unprotected) · Δ +2.0–2.5
Estimated increased membrane permeability
Predicted from fragmental constants; experimental LogP not available.
Physicochemical Properties Drug Design ADME

Applications of 2-Boc-5-bromo-8-nitro-THIQ


Functionalized THIQ Library Synthesis

The compound is an ideal starting material for the construction of diverse small-molecule libraries. Its orthogonal reactivity allows medicinal chemists to first functionalize the aryl bromide via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, then reduce the nitro group to an amine for subsequent amide bond formation, and finally deprotect the Boc group to reveal a secondary amine for final diversification . This modular approach enables the rapid exploration of chemical space around the biologically relevant THIQ core.

PTP Inhibitor Hit-to-Lead Optimization

Despite its modest IC50 values, the compound's documented, multi-target phosphatase inhibition profile (TC-PTP IC50 = 19,000 nM, SHP-1 IC50 = 3,000 nM) [1] provides a valuable starting point for hit-to-lead campaigns. Researchers can use this scaffold to design focused libraries with the goal of improving potency and selectivity for a specific phosphatase target, such as TC-PTP, which is implicated in diabetes and cancer, or SHP-1, a key regulator in immune signaling.

Synthesis of CNS-Penetrant Drug Candidates

The predicted increase in lipophilicity (estimated LogP ~3.7-4.2) conferred by the N-Boc group, relative to its unprotected analog (predicted LogP = 1.74), makes this compound a strategic choice for designing drug candidates intended to cross the blood-brain barrier . The THIQ scaffold is a privileged structure in neuropharmacology, and this derivative's physicochemical properties can be leveraged to improve CNS exposure in early discovery efforts.

Anti-Infective Agent Development via Scaffold Decoration

The THIQ core is a recognized scaffold for anti-infective drug discovery. This specific derivative provides a platform for introducing diverse functional groups to explore structure-activity relationships against bacterial, parasitic, or viral targets. The 5-bromo and 8-nitro groups can be sequentially transformed to install key pharmacophores, as demonstrated in the synthesis of plasmepsin inhibitors for malaria .

Application
Selection Property
Validation Focus
THIQ Library Synthesis
Orthogonal Boc/Br/NO₂ handles
Sequential cross-coupling, reduction, amidation workflow
PTP Hit-to-Lead SAR
Reported multi-target phosphatase affinity
Potency and selectivity improvement
CNS Exposure Research
Predicted higher lipophilicity vs unprotected analog
Permeability and CNS penetration assessment
Anti-Infective Scaffold Decoration
THIQ core as privileged scaffold
Pharmacophore installation and anti-infective SAR

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